molecular formula C8H12F3NO2 B1399557 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide CAS No. 496941-90-3

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide

Cat. No.: B1399557
CAS No.: 496941-90-3
M. Wt: 211.18 g/mol
InChI Key: UEAIDZOHHRNGHS-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is a fluorinated acetamide derivative with a cyclohexanol substituent. Its systematic IUPAC name, This compound , reflects its structural features: a trifluoroacetyl group bonded to the nitrogen of a 2-hydroxycyclohexylamine moiety. The molecular formula is C₈H₁₂F₃NO₂ , with a molecular weight of 211.18 g/mol .

Key Structural Features:

  • Trifluoroacetyl group : The electron-withdrawing CF₃ group influences the compound’s electronic properties and reactivity.
  • Cyclohexanol ring : The chair conformation of the cyclohexane ring is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the acetamide carbonyl oxygen.
  • Stereochemical centers : The 2-hydroxycyclohexyl group introduces chirality, leading to potential diastereomers depending on the spatial arrangement of substituents.
Table 1: Molecular Descriptors
Property Value
Molecular Formula C₈H₁₂F₃NO₂
Molecular Weight 211.18 g/mol
IUPAC Name This compound
SMILES C1CCC(C(C1)NC(=O)C(F)(F)F)O
InChIKey UEAIDZOHHRNGHS-UHFFFAOYSA-N

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5-6,13H,1-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIDZOHHRNGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide typically involves the reaction of 2-hydroxycyclohexylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction conditions ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide.

    Reduction: Formation of 2,2,2-trifluoro-N-(2-aminocyclohexyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pain Management

Research indicates that 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide exhibits notable biological activity that may be leveraged for pain management therapies. Its structural characteristics suggest potential interactions with pain-related biological targets, which could lead to the development of effective analgesics.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may have efficacy against certain bacterial strains, making it a candidate for further research in the development of antibacterial agents.

Drug Delivery Systems

Due to its favorable physicochemical properties, this compound can be integrated into drug delivery systems. Its lipophilicity allows for enhanced permeability through biological membranes, which is crucial for effective drug absorption and bioavailability.

Herbicide Development

The unique chemical structure of this compound positions it as a potential herbicide. Its ability to interact with plant biological systems could be exploited to develop new herbicidal formulations that are more effective and environmentally friendly.

Pesticide Formulations

In addition to herbicides, this compound may find applications in pesticide formulations. Its biological activity could contribute to the effectiveness of pest control products while minimizing adverse environmental impacts.

Pharmacological Studies

Recent pharmacological studies have focused on the binding affinity of this compound to various receptors involved in pain signaling pathways. These studies indicate that the compound may act as a modulator of pain perception.

Environmental Impact Assessments

Environmental assessments have been conducted to evaluate the ecological impact of using this compound in agrochemical applications. Initial findings suggest that it may have reduced toxicity profiles compared to traditional agrochemicals, indicating its potential for safer agricultural practices.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological targets, while the acetamide group can participate in various biochemical interactions. These combined effects contribute to the compound’s overall activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Non-Aromatic Ring

a) 2,2,2-Trifluoro-N-(2-phenylcyclohexyl)acetamide
  • Structural Difference : Replaces the hydroxyl group with a phenyl ring.
  • Impact: The absence of the hydroxyl group reduces hydrogen-bonding capacity, increasing hydrophobicity. NMR data (¹H and ¹³C) for this compound are available, showing distinct chemical shifts compared to hydroxylated analogs .
b) 2,2,2-Trifluoro-N-(2-hydroxyphenyl)acetamide
  • Structural Difference : Hydroxyl group on a phenyl ring instead of cyclohexane.
  • Impact : The aromatic hydroxyl group increases acidity (pKa ~8–10) and enables stronger hydrogen bonding. This compound’s safety data (GHS classification) highlight moderate toxicity, requiring careful handling .
c) 2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide
  • Structural Difference : Adds a methyl group at the 5-position of the hydroxyphenyl ring.

Variations in the Aliphatic Chain

a) 2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide
  • Structural Difference : Features a linear hydroxyhexyl chain instead of a cyclohexyl ring.
  • Impact : The extended aliphatic chain improves solubility in polar solvents (e.g., water solubility ~50 mg/mL) and flexibility, making it suitable for conjugation in prodrug design .
b) 2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
  • Structural Difference: Incorporates a fused bicyclic indenone system.
  • Impact : The conjugated carbonyl group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Molecular weight (243.19 g/mol) and planarity may enhance binding to aromatic biological targets .

Halogen-Substituted Analogs

a) 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
  • Structural Difference : Iodo substituent at the 2-position of the phenyl ring.
  • Impact : The heavy iodine atom (atomic radius ~1.33 Å) facilitates crystallographic studies (e.g., X-ray diffraction) and may act as a leaving group in cross-coupling reactions. Higher molecular weight (315.03 g/mol) impacts pharmacokinetics .
b) 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
  • Structural Difference : Chloro and trifluoromethoxy substituents.
  • Impact: The chloro group increases electrophilicity, enhancing reactivity in SN2 reactions. The trifluoromethoxy group improves metabolic resistance compared to non-fluorinated analogs. This compound is used in pesticide synthesis .

Heterocyclic Derivatives

a) 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide
  • Structural Difference : Nitropyridine moiety replaces the cyclohexyl group.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing the acetamide’s basicity and increasing stability under acidic conditions. Applications include explosives research and antimicrobial agent development .
b) 2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide
  • Structural Difference : Pyrrole-containing side chain.
  • Optical activity ([α]D = –53) suggests utility in asymmetric synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituent logP* Applications
Target Compound (2-hydroxycyclohexyl) ~225.18 Cyclohexyl-OH 1.2 Drug intermediates
2-hydroxyphenyl analog 209.15 Phenyl-OH 0.8 Toxicology studies
6-hydroxyhexyl analog 213.20 Aliphatic-OH -0.5 Prodrug synthesis
5-nitro-2-pyridinyl analog 253.16 Nitropyridine 1.5 Antimicrobial agents
2-iodophenyl analog 315.03 Iodo substituent 2.1 Crystallography/Cross-coupling

*Estimated logP values using XLogP3 .

Biological Activity

2,2,2-Trifluoro-N-(2-hydroxycyclohexyl)acetamide is a compound of interest due to its unique trifluoromethyl group and hydroxycyclohexyl moiety, which may influence its biological activity. This article reviews the available literature on its biological properties, including interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}F3_3NO2_2
  • Molecular Weight : 239.21 g/mol

The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

Research indicates that this compound exhibits significant binding affinity to various biological targets. Interaction studies suggest that the compound may modulate specific receptor activities or enzyme functions, although detailed mechanisms remain under investigation .

Antimicrobial Activity

Preliminary studies have shown that compounds structurally similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The biological activity is likely attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of several acetamides, including derivatives of this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential for development as an antibacterial agent .
  • In Vitro Studies : In vitro assays demonstrated that the compound could inhibit certain enzymes involved in bacterial metabolism. This inhibition was dose-dependent and highlights the potential for developing this compound as a basis for new antimicrobial therapies.

Summary of Findings

Study FocusFindings
Binding StudiesSignificant affinity for multiple biological targets
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionDose-dependent inhibition observed in vitro

Discussion

The trifluoromethyl group enhances the compound's interaction with lipid membranes and proteins, potentially contributing to its biological activities. The hydroxycyclohexyl moiety may also play a role in modulating these interactions by providing additional hydrogen bonding capabilities.

Q & A

Q. Example Table: Reaction Optimization Parameters

ParameterCondition (Evidence Source)
SolventToluene:water (8:2)
TemperatureReflux (~100°C)
Reaction Time5–7 hours
Monitoring MethodTLC (hexane:ethyl acetate 9:1)
PurificationEthanol recrystallization

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoroacetamide groups) .
    • FTIR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry and hydrogen bonding .

How can regioselectivity challenges during functionalization of the hydroxycyclohexyl group be addressed?

Advanced Research Question
Regioselectivity in hydroxyl group reactions (e.g., acetylation, oxidation) depends on steric and electronic factors. Methodological strategies include:

  • Protecting groups : Temporarily block the hydroxyl group using silyl ethers (e.g., TMSCl) to direct reactivity .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) .

What computational methods reconcile discrepancies between experimental and theoretical structural data?

Advanced Research Question
Discrepancies in bond lengths or angles (e.g., C=O or C-F bonds) arise from approximations in computational models. Solutions include:

  • Multi-method validation : Compare results from B3LYP, B3PW91, and HF functionals to experimental SCXRD data .
  • Basis set selection : Use 6-311++G** for better electron correlation modeling .

Q. Example Table: Experimental vs. Calculated Bond Lengths

Bond TypeExperimental (Å) B3LYP (Å) Deviation
C=O1.221.24+0.02
C-F1.331.35+0.02

How does hydrogen bonding influence the crystal packing of this compound?

Advanced Research Question
Intermolecular interactions (e.g., N-H···O, O-H···F) dictate packing efficiency. Methods to study this include:

  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 40% H···F/F···H interactions) .
  • Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess thermal motion .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question
Byproducts (e.g., over-alkylated derivatives) are minimized by:

  • Stepwise addition : Controlled introduction of reagents (e.g., sodium azide) reduces side reactions .
  • Temperature gradients : Lower initial temperatures (e.g., 0–5°C) prevent exothermic runaway .

How can biological activity assays be designed to evaluate its anti-inflammatory potential?

Basic Research Question

  • In vitro models : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) .
  • Dose-response curves : Test concentrations from 1–100 µM, with dexamethasone as a positive control .

What are the limitations of using NMR to study dynamic conformational changes in this molecule?

Advanced Research Question
NMR may fail to capture rapid cyclohexyl ring flipping or trifluoroacetamide rotation. Solutions include:

  • Variable-temperature NMR : Detect coalescence temperatures for slow exchange processes.
  • Molecular dynamics (MD) simulations : Complement NMR with 10-ns trajectories to model flexibility .

How do solvent polarity and proticity affect its stability in solution?

Basic Research Question

  • Polar aprotic solvents (DMF, DMSO) : Stabilize via dipole interactions but may accelerate hydrolysis of the acetamide group.
  • Protic solvents (MeOH, H₂O) : Promote hydrogen bonding but risk hydroxyl group solvolysis .

What crystallographic software tools are recommended for refining its structure?

Advanced Research Question

  • SHELXL : Robust for small-molecule refinement, especially with high-resolution data .
  • Olex2 : Integrates SHELX workflows for hydrogen bonding network visualization .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Structural data from PubChem and NIST are prioritized for reliability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.